Bienvenue dans la boutique en ligne BenchChem!

[1-(Pyrazin-2-yl)piperidin-2-yl]methanol

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Fragment-based screening programs using pyrazinyl-piperidine scaffolds face a critical regioisomeric identity risk: the 2-yl, 3-yl, and 4-yl isomers share identical mass and formula but differ in 3D geometry, confounding SAR. This 2-yl regioisomer offers a sterically constrained ortho-like orientation. Key differentiators: • Computed TPSA 49.3 Ų & LogP 0.83 meet fragment library criteria, enabling high-concentration screens (0.5-2 mM) with minimal impurity interference at 98% purity. • Intramolecular H-bond motif pre-organizes scaffold for bidentate hinge binding; hydroxymethyl group available for mesylation or oxidation. • Reduces false-positive risk in HTS: ≤0.6 μM impurity burden at 30 μM vs. ≤1.5 μM for 95% purity batches.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 1248810-04-9
Cat. No. B1400718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Pyrazin-2-yl)piperidin-2-yl]methanol
CAS1248810-04-9
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CO)C2=NC=CN=C2
InChIInChI=1S/C10H15N3O/c14-8-9-3-1-2-6-13(9)10-7-11-4-5-12-10/h4-5,7,9,14H,1-3,6,8H2
InChIKeyMGZMAGBNGGVFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(Pyrazin-2-yl)piperidin-2-yl]methanol: Structural Identity and Procurement Overview


[1-(Pyrazin-2-yl)piperidin-2-yl]methanol (CAS 1248810-04-9) is a heterocyclic small-molecule building block with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol, characterized by a pyrazine ring directly N-linked to a piperidine ring bearing a hydroxymethyl substituent at the 2-position [1]. It belongs to the broader class of pyrazinyl-piperidine scaffolds commonly deployed in medicinal chemistry for kinase inhibitor and GPCR antagonist programs [2]. The compound is cataloged under MDL number MFCD14586784 and PubChem CID 60643975, and is supplied as a research chemical by multiple vendors at purities ranging from 95% to 98% .

Kinase inhibitor scaffold research
GPCR antagonist core studies
Fragment-based drug design (FBDD) library

Why Regioisomer or Analog Substitution Fails for This Scaffold


The three regioisomeric variants of (pyrazin-2-yl)piperidinyl-methanol — substituted at the 2-, 3-, or 4-position of the piperidine ring — share identical molecular formula (C10H15N3O) and molecular weight (193.25 g/mol) yet differ fundamentally in the spatial orientation of the hydroxymethyl group relative to the pyrazine N-aryl bond [1]. This positional difference alters the distance and geometry between the hydrogen-bond-donating hydroxyl and the hydrogen-bond-accepting pyrazine nitrogens, directly impacting molecular recognition at biological targets [2]. The 2-substituted isomer places the hydroxymethyl group in a sterically constrained ortho-like relationship to the pyrazine ring, yielding a distinct conformational profile and a computed LogP of 0.83 that differs from the 3-yl and 4-yl isomers . Generic substitution among these regioisomers in a SAR program will confound structure-activity interpretation and may lead to false-negative or false-positive hits in screening campaigns.

Geometry shift 2-yl ortho-like H-bond placement cannot be replicated by 3- or 4-substituted isomers.
Lipophilicity mismatch Computed LogP differs among regioisomers, potentially shifting SAR interpretation.
Analytical ambiguity LCMS cannot distinguish regioisomers; NMR verification required upon receipt.

Differentiation Evidence: [1-(Pyrazin-2-yl)piperidin-2-yl]methanol vs. Comparators


Regioisomeric Position and Spatial Pharmacophoric Geometry

The target compound bears the hydroxymethyl group at the piperidine 2-position (ortho-like to the pyrazine N-linkage), whereas the commercially available regioisomers place this group at the 3-position (CAS 939986-03-5) or 4-position (CAS 1249377-81-8). The 2-substitution pattern produces a unique torsional profile: the O–C–C–N dihedral angle constrains the hydroxyl oxygen to approximately 2.8–3.2 Å from the pyrazine N4 atom in the lowest-energy conformer, based on DFT-optimized geometry of the closely related alcohol analog 1-(pyrazin-2-yl)piperidin-2-ol [1]. By contrast, the 4-yl isomer positions the hydroxyl approximately 5.5–6.0 Å from the pyrazine ring plane, eliminating this intramolecular interaction [1]. This geometric distinction is critical for projects where the hydroxyl group serves as a hydrogen-bond donor in a defined binding pocket.

Regioisomeric Position
Class-level
2.8–3.2 Å vs 5.5–6.0 Å (2-yl vs 4-yl)
Supports regioisomer-specific H-bond geometry for binding.
Inferred from DFT on alcohol analog; verify experimentally.
Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Computed Lipophilicity and Physicochemical Profile

The computed LogP (XLogP3-AA) for the target compound is 0.5 by PubChem calculation, while the vendor-computed LogP is reported as 0.83 [1]. The 3-yl regioisomer (CAS 939986-03-5) and 4-yl regioisomer (CAS 1249377-81-8) are predicted to have different LogP values due to altered molecular shape and solvent-accessible surface area, although experimental LogP values for these specific regioisomers are not publicly available. The XLogP3-AA value of 0.5 places the compound at the lower boundary of typical oral drug-like space (LogP 0–5), whereas the vendor-reported LogP of 0.83 falls within the fragment-like range (LogP ≤ 3). This moderate hydrophilicity, combined with a topological polar surface area (TPSA) of 49.3 Ų [1], positions the compound favorably for fragment-based drug discovery (FBDD) where TPSA < 60 Ų and LogP < 3 are desired fragment criteria.

Computed Lipophilicity & TPSA
Class-level
XLogP3 0.5; TPSA 49.3 Ų
Meets fragment-library criteria (LogP ≤ 3, TPSA ≤ 60 Ų).
Computed properties; experimental data not available.
Physicochemical Profiling ADME Prediction Lead Optimization

Purity Specification and Screening Quality Assurance

Among vendors not excluded from citation, Leyan (Shanghai HaoHong Biomedical Technology) supplies the target compound at 98% purity (Catalog No. 1558708) , whereas AKSci supplies at 95% minimum purity (Catalog No. 8961DP) and CymitQuimica/Biosynth supplies at 95% minimum purity (Ref. 3D-YZB81004) . The 3-percentage-point purity differential corresponds to a potentially 3-fold difference in total impurity burden (2% vs. 5% maximum impurities). For high-throughput screening (HTS) at typical concentrations of 10–30 μM in DMSO, a 5% impurity load can introduce confounding assay interference at concentrations up to 1.5 μM for individual impurities, which is within the range of many biochemical assay sensitivities.

Purity Specification
Head-to-head
98% (Leyan) vs 95%
Lower impurity burden may reduce false-positive risk in screening.
Analytical method not uniformly specified.
Chemical Procurement Quality Control Screening Library Preparation

Stereochemical Complexity and Supply Form

PubChem reports 1 undefined atom stereocenter and 0 defined atom stereocenters for the target compound [1], confirming it is supplied as a racemic mixture at the piperidine 2-position. This contrasts with structurally related chiral building blocks such as (S)-1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride (CAS 1359965-49-3), which is supplied as an enantiopure compound . For medicinal chemistry programs where the 2-position stereochemistry is not a critical determinant of target binding, the racemic scaffold provides full synthetic flexibility for downstream chiral resolution or asymmetric synthesis, without incurring the cost premium of enantiopure starting materials. The compound has 2 rotatable bonds and a heavy atom count of 14 [1], placing it within the lower-complexity range suitable for fragment elaboration.

Stereochemical Form
Class-level
Racemic; 1 undefined stereocenter
Cost-effective fragment entry without enantiopure premium.
PubChem computed stereochemistry.
Chiral Chemistry Stereochemistry Building Block Selection

Boiling Point and High-Temperature Reaction Compatibility

The predicted boiling point of [1-(Pyrazin-2-yl)piperidin-2-yl]methanol is 360.1 ± 22.0 °C at 760 mmHg , indicating substantial thermal stability suitable for reactions conducted at elevated temperatures. By comparison, the ethyl-branched analog {1-[1-(2-Pyrazinyl)ethyl]-2-piperidinyl}methanol (CAS 1289387-14-9, MW 221.30) has a predicted boiling point of 339.4 ± 27.0 °C at 760 mmHg , approximately 20 °C lower. The higher boiling point of the target compound reflects its lower molecular weight and the absence of the additional methyl group that increases volatility in the ethyl analog. For solid-phase or high-temperature solution-phase chemistry (e.g., Buchwald-Hartwig couplings, microwave-assisted reactions above 150 °C), the higher thermal tolerance reduces the risk of compound loss through volatilization.

Boiling Point
Cross-study
360.1 vs 339.4 °C (ethyl analog)
Lower volatility may support high-temperature synthesis protocols.
Predicted values; method not specified.
Synthetic Chemistry Thermal Stability Reaction Design

Hydrogen Bond Acceptor Count in Kinase Hinge-Binding Motifs

The target compound possesses 4 hydrogen bond acceptor (HBA) sites (two pyrazine nitrogen atoms, one piperidine nitrogen, and one hydroxyl oxygen) and 1 hydrogen bond donor (HBD) site [1]. This HBA count exceeds that of simple piperidine-methanol building blocks such as 2-piperidinemethanol (CAS 3433-37-2, C6H13NO, MW 115.17), which has only 2 HBA sites (one nitrogen, one oxygen) and lacks the pyrazine ring entirely [2]. The pyrazine ring's dual nitrogen atoms are positioned to engage the kinase hinge region via bidentate hydrogen bonding, a motif validated in numerous kinase inhibitor co-crystal structures [3]. The combination of the pyrazine hinge-binding motif with the hydroxymethyl-equipped piperidine provides a modular scaffold where the piperidine nitrogen can be further functionalized for affinity optimization without perturbing the hinge interaction.

H-Bond Acceptors
Class-level
4 HBA vs 2 HBA (piperidine-methanol)
Pyrazine adds hinge-binding motif for kinase inhibitor design.
Interaction inferred from protein co-crystal data.
Kinase Inhibitor Design Molecular Recognition Fragment-Based Drug Discovery

Application Scenarios for [1-(Pyrazin-2-yl)piperidin-2-yl]methanol Procurement


Fragment-Based Drug Discovery Library Design

The compound's computed TPSA of 49.3 Ų (below the 60 Ų fragment cutoff) and LogP of 0.5–0.83 (within the fragment-optimal range) make it suitable for inclusion in fragment screening libraries [1]. Its 4 hydrogen bond acceptor sites, including the bidentate pyrazine nitrogens, offer multiple vectors for target engagement [2]. The racemic nature (1 undefined stereocenter) simplifies initial hit identification without the cost burden of enantiopure fragments [1]. Procurement of the 98%-purity grade (Leyan Catalog No. 1558708) is recommended to minimize impurity interference in fragment screens run at high compound concentrations (typically 0.5–2 mM) .

Kinase Inhibitor Lead Optimization with a 2-Position Handle

The unique 2-position hydroxymethyl geometry places the hydroxyl within ~3 Å of the pyrazine N4 atom, creating an intramolecular hydrogen-bonding motif inferred from DFT studies on the structurally analogous 1-(pyrazin-2-yl)piperidin-2-ol [3]. This constrained geometry can pre-organize the scaffold for bidentate hinge binding while leaving the hydroxymethyl group available for prodrug esterification or further functionalization (e.g., mesylation, oxidation to aldehyde) [2]. Programs targeting kinases where the hinge-binding motif requires a pyrazine directly attached to a substituted piperidine should select this 2-yl regioisomer over the 3-yl or 4-yl variants, which lack the same spatial relationship [1].

GPCR Antagonist SAR Exploiting Pyrazinyl-Piperidine Cores

Published SAR studies on pyrazinyl-piperazinyl-piperidine CXCR3 antagonists have established the pyrazine ring as a critical element for receptor affinity [4]. While the target compound is a simpler analog (piperidine in place of piperazine), its pyrazine-piperidine core with a 2-hydroxymethyl substituent provides a more synthetically tractable entry point for initial hit expansion. The higher boiling point (360 °C) relative to ethyl-branched analogs (~339 °C) enables more robust thermal reaction conditions during library synthesis . Researchers should confirm regioisomeric identity by NMR upon receipt, as the 2-yl, 3-yl, and 4-yl isomers cannot be distinguished by LCMS alone.

High-Throughput Screening Plate Preparation

For HTS campaigns where compounds are screened at 10–30 μM, the 98% purity grade reduces the maximum total impurity concentration to ≤0.6 μM (at 30 μM nominal), versus ≤1.5 μM for a 95%-purity batch . This 2.5-fold reduction in impurity burden decreases the probability of impurity-driven false positives that consume follow-up resources. Procurement from vendors providing certificate of analysis (CoA) with HPLC trace data is recommended for screening-deck preparation.

Application
Selection Property
Validation Focus
Fragment-based library design
TPSA & LogP within fragment criteria
Purity and physicochemical profiling
Kinase inhibitor lead optimization
2-position hydroxymethyl geometry
Regioisomeric identity (NMR) and hinge-binding potential
GPCR antagonist SAR
Pyrazine-piperidine core scaffold
Regioisomer confirmation and thermal reaction tolerance
HTS plate preparation
High-purity grade
Impurity profiling and CoA review
Quote Request

Request a Quote for [1-(Pyrazin-2-yl)piperidin-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.